molecular formula C8H4Br2N2OS B1654615 2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol CAS No. 253586-54-8

2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol

Cat. No.: B1654615
CAS No.: 253586-54-8
M. Wt: 336.01 g/mol
InChI Key: SQQIZDIPLIGHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol is a brominated phenolic compound featuring a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method is the reaction of 2,6-dibromophenol with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and halides.

Major Products Formed:

  • Oxidation: Formation of quinones and other oxidized derivatives.

  • Reduction: Production of corresponding hydroxylamines and amines.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted phenols.

Scientific Research Applications

2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol has several scientific research applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, its antimicrobial activity may involve the disruption of microbial cell membranes, while its antioxidant properties may be attributed to its ability to scavenge free radicals.

Comparison with Similar Compounds

2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol is unique due to its specific structural features, such as the presence of both bromine atoms and the thiadiazole ring. Similar compounds include:

  • 4,7-Dibromo-2,1,3-benzothiadiazole: Used as an intermediate in the synthesis of conjugated molecules.

  • Benzo[1,2-d4,5-d']bis([1,2,3]thiadiazole): Known for its electrical properties and reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

2,6-dibromo-4-(thiadiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2OS/c9-5-1-4(2-6(10)8(5)13)7-3-14-12-11-7/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQIZDIPLIGHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383860
Record name 2,6-dibromo-4-(1,2,3-thiadiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253586-54-8
Record name 2,6-dibromo-4-(1,2,3-thiadiazol-4-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol
Reactant of Route 4
2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol
Reactant of Route 5
2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-4-(1,2,3-thiadiazol-4-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.